Computational Drug-Likeness Profile: Physicochemical Differentiation from Thiazolo[3,2-a]pyrimidine Class Averages
The target compound possesses a computed XLogP3-AA of 1.1 and a TPSA of 133 Ų, placing it within favorable oral drug-likeness space per Lipinski and Veber rules [1]. Compared to the broader thiazolo[3,2-a]pyrimidine-6-carboxamide chemotype, where lipophilicity can range from ~0.5 to >4.0 depending on N-aryl substitution, the 3-nitrophenyl analog occupies a moderately polar, lower-lipophilicity quadrant [2]. This profile suggests superior aqueous solubility relative to high-logP congeners such as N-(4-phenoxyphenyl) derivatives.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; TPSA = 133 Ų; HBD = 1; HBA = 6; Rotatable bonds = 2 |
| Comparator Or Baseline | Thiazolo[3,2-a]pyrimidine-6-carboxamide class: XLogP range ~0.5–4.0 (estimated from published analogs); N-(4-phenoxyphenyl) analogs typically >2.5 [2] |
| Quantified Difference | XLogP = 1.1 vs. class upper range of >4.0; approximately 1.4–2.9 log unit lower lipophilicity than many high-logP analogs |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.18); class range estimated from published thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives |
Why This Matters
Lower lipophilicity generally correlates with reduced off-target promiscuity and improved aqueous solubility, making this compound a favorable choice for biochemical assay development where nonspecific protein binding must be minimized.
- [1] PubChem Compound Summary for CID 4420005. Computed Properties: XLogP3-AA, TPSA, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count. National Center for Biotechnology Information. View Source
- [2] Moustafa, M. S., et al. Synthetic approaches and biological evaluation of nitrogen bridgehead thiazolo[3,2-a]pyrimidines. Bioorganic Chemistry, 2024, 153, 107912. View Source
